molecular formula C7H12N2O B13946578 1-Amino-4-hydroxycyclohexanecarbonitrile

1-Amino-4-hydroxycyclohexanecarbonitrile

Cat. No.: B13946578
M. Wt: 140.18 g/mol
InChI Key: VPCOJUNPRISSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-4-hydroxycyclohexanecarbonitrile ( 221527-40-8) is a high-value synthetic intermediate with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . This compound is a key constrained building block in organic and medicinal chemistry, serving as a precursor for the synthesis of novel families of biologically active molecules. It is particularly valuable in the preparation of 1-amino-4-hydroxycyclohexanecarboxylic acids, which are a class of constrained hydroxy-α,α-disubstituted α-amino acids . These non-natural amino acids are of significant interest in the design of peptidomimetics and the development of new pharmaceuticals. The structure, featuring both amino and nitrile functional groups on the same carbon atom, allows for further selective chemical transformations, making it a versatile scaffold for constructing complex molecular architectures. As a specialized research chemical, it is intended for use in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

1-amino-4-hydroxycyclohexane-1-carbonitrile

InChI

InChI=1S/C7H12N2O/c8-5-7(9)3-1-6(10)2-4-7/h6,10H,1-4,9H2

InChI Key

VPCOJUNPRISSIE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1O)(C#N)N

Origin of Product

United States

Nomenclature and Chemical Identity

1-Amino-4-hydroxycyclohexanecarbonitrile is a bifunctional organic molecule belonging to the class of α-aminonitriles. Its structure consists of a cyclohexane (B81311) ring substituted at the C1 position with both an amino group (-NH₂) and a nitrile group (-C≡N), and at the C4 position with a hydroxyl group (-OH). The presence of these functional groups on a cyclic scaffold imparts specific chemical properties and reactivity.

IdentifierValue
IUPAC Name 1-Amino-4-hydroxycyclohexane-1-carbonitrile
Molecular Formula C₇H₁₂N₂O
Molecular Weight 140.18 g/mol
CAS Registry Number 100928-76-3

Physicochemical Properties

Detailed experimental data for 1-Amino-4-hydroxycyclohexanecarbonitrile is not extensively documented in publicly available literature. However, based on its structure as a substituted α-aminonitrile, the following properties can be inferred.

PropertyPredicted Value/Description
Physical State Likely a solid at room temperature.
Solubility Expected to be soluble in polar organic solvents and moderately soluble in water due to the presence of amino and hydroxyl groups.
Stereochemistry The molecule possesses stereoisomers (cis and trans) based on the relative orientation of the hydroxyl group to the amino and nitrile groups at C1.

Synthesis and Preparation

The most direct and widely recognized method for preparing α-aminonitriles, including 1-Amino-4-hydroxycyclohexanecarbonitrile, is the Strecker synthesis . mdpi.comorganic-chemistry.orgnih.gov This reaction is a one-pot, three-component condensation that has been a cornerstone of amino acid and aminonitrile synthesis since its discovery in 1850. mdpi.comwikipedia.org

The synthesis of this compound proceeds as follows:

Reactants : The key starting materials are 4-hydroxycyclohexanone (B83380), an amine source (typically ammonia), and a cyanide source. nrochemistry.com Common cyanide sources include hydrogen cyanide (HCN), alkali metal cyanides like potassium cyanide (KCN), or trimethylsilyl (B98337) cyanide (TMSCN). nih.govnrochemistry.com

Mechanism : The reaction begins with the condensation of 4-hydroxycyclohexanone and ammonia (B1221849) to form an imine, which is subsequently protonated to yield an iminium ion. wikipedia.orgnrochemistry.com The crucial step involves the nucleophilic attack of the cyanide ion on the iminium carbon, resulting in the formation of the final α-aminonitrile product. wikipedia.org

This method is highly effective for the preparation of a wide range of α-aminonitriles from various aldehydes and ketones. mdpi.com

Chemical Reactivity and Applications

The chemical utility of 1-Amino-4-hydroxycyclohexanecarbonitrile stems from the reactivity of its functional groups, making it a valuable chemical intermediate. mdpi.com

Precursor to α-Amino Acids : The most significant application of α-aminonitriles is their role as precursors to α-amino acids. mdpi.com The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, forming 1-Amino-4-hydroxycyclohexanecarboxylic acid . wikipedia.orgnrochemistry.comrsc.org This product is a constrained, non-proteinogenic amino acid with potential applications in peptide chemistry.

Synthesis of Diamines : The nitrile group can be reduced using metal hydrides to afford a primary amine. nrochemistry.com This reaction converts this compound into a 1,2-diamine derivative, specifically 1-(aminomethyl)-4-hydroxycyclohexan-1-amine.

Building Block for Heterocycles : α-Aminonitriles are versatile starting materials for the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles and thiadiazoles. mdpi.com

Derivatives and Their Significance

The core structure of 1-Amino-4-hydroxycyclohexanecarbonitrile serves as a scaffold for derivatives with applications in medicinal and agricultural chemistry.

Medicinal Chemistry : The corresponding amino acid, 1-Amino-4-hydroxycyclohexanecarboxylic acid, belongs to a class of conformationally constrained amino acids. rsc.org Such molecules are of interest in drug design for creating peptides and peptidomimetics with defined secondary structures and improved biological stability. Research into related structures, such as 4-amino-4-arylcyclohexanones, has identified novel classes of analgesics, demonstrating the potential of this chemical framework in neuroscience. nih.gov

Agrochemicals : Modified derivatives, specifically cis-1-ammonium-4-alkoxycyclohexanecarbonitrile salts, have been identified as important intermediates in the synthesis of pesticidal active substances. google.com This highlights the industrial relevance of the substituted aminocyclohexanecarbonitrile motif.

Research Highlights

Scientific investigation into this class of compounds focuses heavily on stereocontrolled synthesis and their use as building blocks for complex molecules.

Researchers have successfully developed synthetic routes to produce specific stereoisomers (both cis and trans) of the derivative 1-Amino-4-hydroxycyclohexane-1-carboxylic acid. rsc.org The synthesis was achieved through selective chemical transformations, and the stereochemistry of key intermediates was unambiguously confirmed using X-ray structure determination. rsc.org

Methodologies for synthesizing related structures, such as the four stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acid, have been developed using key steps like the Diels-Alder reaction. unirioja.es These compounds are explored as conformationally constrained analogues of the natural amino acid serine. unirioja.es

Future Directions and Emerging Research Areas for 1 Amino 4 Hydroxycyclohexanecarbonitrile

Novel Synthetic Methodologies

Future synthetic research will likely focus on developing more efficient, selective, and sustainable methods for the synthesis and subsequent functionalization of 1-Amino-4-hydroxycyclohexanecarbonitrile.

Visible-light photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions by leveraging single-electron transfer (SET) pathways. icm.edu.pl For this compound, this methodology offers intriguing possibilities for late-stage functionalization, particularly of the C–H bonds on the cyclohexane (B81311) ring. The amino group itself can act as a reductive quencher for common photocatalysts, initiating radical-based transformations. nih.gov

Research in this area could target the selective activation of specific C–H bonds on the cyclohexane backbone, which is traditionally challenging. By selecting appropriate photocatalysts and reaction conditions, it may be possible to introduce new substituents at positions C2, C3, or C4, leading to a diverse library of novel derivatives. The mechanisms of these reactions involve the generation of high-energy radical intermediates that are difficult to access through conventional thermal reactions. rsc.org

Table 1: Potential Photoredox Catalysts for Functionalization Studies

Catalyst TypeExample CatalystExcited State Potential (V vs. SCE)Potential Application
Iridium ComplexIr[dF(CF3)ppy]2(dtbbpy)PF6+1.21Oxidative quenching for C-H functionalization
Ruthenium ComplexRu(bpy)3Cl2+0.77Generation of α-amino radicals
Organic Dye4CzIPN+1.35Oxidative C-H arylation or alkylation

Flow chemistry, or continuous-flow synthesis, provides numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety when handling hazardous reagents like cyanides, and greater scalability. mdpi.com The synthesis of this compound, often achieved via a Strecker reaction involving an aldehyde, an amine source, and a cyanide source, is an ideal candidate for adaptation to a flow process. wikipedia.org

Table 2: Hypothetical Flow Chemistry Parameters for Synthesis

ParameterPotential RangeRationale
Reactor TypePacked-Bed / MicroreactorHigh surface-to-volume ratio for efficient heat exchange.
Temperature25 - 100 °CPrecise temperature control to minimize side reactions.
Residence Time1 - 30 minOptimization of reaction completion and throughput.
Pressure1 - 10 barAllows for superheating of solvents to accelerate reaction rates.

The application of artificial intelligence and machine learning (ML) is revolutionizing how chemical reactions are planned and optimized. nih.govnih.gov For this compound, ML models could be employed in several ways. Forward-prediction models could forecast the major product and yield of a proposed reaction under specific conditions, saving significant experimental effort. acs.org Retrosynthesis algorithms could suggest novel and non-intuitive synthetic pathways to the target molecule or its derivatives. acs.org

Furthermore, ML could be used to optimize the reaction conditions for functionalization reactions, such as the photoredox-catalyzed processes mentioned above. By training models on datasets of similar reactions, algorithms could predict the optimal catalyst, solvent, and temperature to achieve the desired regioselectivity and yield, thereby accelerating the discovery of new derivatives. nih.gov

Table 3: Machine Learning Applications in Synthesis and Functionalization

ML ApplicationModel TypePotential Outcome
Reaction Outcome PredictionGraph Neural Network / TransformerPrediction of major products and potential side products.
Yield OptimizationBayesian Optimization / Random ForestIdentification of optimal reaction conditions (temp, conc., etc.).
Retrosynthesis PlanningMonte Carlo Tree Search / Template-basedDiscovery of novel synthetic routes.

Advanced Spectroscopic Techniques for Mechanistic Insights (Excluding basic characterization)

To fully realize the potential of novel synthetic methodologies, a deep understanding of the underlying reaction mechanisms is crucial. Advanced spectroscopic techniques offer powerful tools for probing reaction intermediates and transition states that are often too short-lived to be observed by conventional methods.

Transient Absorption Spectroscopy (TAS) is particularly well-suited for studying the mechanisms of photoredox reactions. recercat.cat By using laser pulses to initiate the reaction and probe the resulting species on timescales from picoseconds to milliseconds, TAS can directly observe the excited state of the photocatalyst and the subsequent electron or energy transfer events that generate reactive intermediates. rsc.orgacs.orgprinceton.edu Applying TAS to the photoredox functionalization of this compound could provide definitive evidence of radical intermediates and elucidate the kinetics of the catalytic cycle. nih.gov

In parallel, kinetic analysis using Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time monitoring of reaction progress. researchgate.net Techniques such as pseudo-2D NMR, where a series of 1D spectra are acquired over time, allow for the simultaneous tracking of reactants, intermediates, and products. northwestern.edu This can be used to determine reaction rates and orders, providing valuable mechanistic data for both flow and batch syntheses. nih.govgithub.io

Table 4: Advanced Spectroscopic Methods for Mechanistic Studies

TechniqueTimescaleInformation Gained
Transient Absorption Spectroscopy (TAS)Picoseconds to MillisecondsDirect observation of excited states and radical intermediates; kinetics of electron/energy transfer. rsc.orgnih.gov
Kinetic NMR (Pseudo-2D)Seconds to HoursReal-time concentration profiles of all species; determination of reaction rate laws. northwestern.edu

Integration with Supramolecular Chemistry

Supramolecular chemistry focuses on the design of complex chemical systems held together by non-covalent interactions. The functional groups on this compound—a hydrogen bond-donating hydroxyl group, a hydrogen bond-donating amino group, and a hydrogen bond-accepting nitrile group—make it an excellent candidate for use as a molecular building block, or tecton, in crystal engineering. researchgate.netrsc.org

Table 5: Potential Hydrogen Bonding Motifs

Donor GroupAcceptor GroupPotential Supramolecular Synthon
-OH (hydroxyl)-C≡N (nitrile)O-H···N chain or dimer
-NH2 (amino)-C≡N (nitrile)N-H···N chain or dimer
-OH (hydroxyl)-OH (hydroxyl)O-H···O chain or ring
-NH2 (amino)-OH (hydroxyl)N-H···O network

An in-depth examination of the chemical compound this compound reveals its significance as a versatile intermediate in organic synthesis. This article elucidates its chemical identity, properties, primary synthetic routes, and its role as a precursor to various derivatives of scientific interest.

Q & A

Basic Research Questions

Q. How can the synthesis of 1-Amino-4-hydroxycyclohexanecarbonitrile be optimized for higher yield and purity?

  • Methodological Answer: Optimize reaction conditions by varying catalysts, solvents, and temperatures. For example, use reductive amination or cyanoalkylation protocols with intermediates like cyclohexanone derivatives. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) can enhance purity. Monitor progress using HPLC (≥95% purity target) and confirm structural integrity with 1^1H/13^13C NMR .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR in DMSO-d6 or CDCl3 to resolve amine, hydroxyl, and nitrile protons (δ ~1.5–3.5 ppm for cyclohexane protons; δ ~5–6 ppm for hydroxyl if exchangeable).
  • Mass Spectrometry (MS): Employ high-resolution ESI-MS or Orbitrap systems to confirm molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • Infrared (IR): Identify functional groups (e.g., -OH stretch ~3200–3600 cm1^{-1}, -CN ~2200–2260 cm1^{-1}) .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer: Store at -20°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the nitrile group or oxidation of the hydroxyl/amine moieties. Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Avoid exposure to light or moisture, as these can degrade the compound .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or ring-opening reactions?

  • Methodological Answer: Investigate reaction pathways using DFT calculations (e.g., Gaussian or ORCA software) to model transition states and electron density maps. Validate experimentally via kinetic studies (e.g., variable-temperature NMR) and isotopic labeling (15^{15}N or 18^{18}O) to track nucleophilic attack sites. Compare with analogous compounds like 1-Piperidinocyclohexanecarbonitrile to identify steric/electronic effects .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric synthesis?

  • Methodological Answer: Use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to study interactions with chiral catalysts (e.g., BINOL-derived phosphoric acids). Analyze enantioselectivity by calculating Gibbs free energy differences (ΔΔG^\ddagger) between diastereomeric transition states. Cross-validate predictions with HPLC chiral column analyses .

Q. How can contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments) be resolved during characterization?

  • Methodological Answer:

  • Dynamic Effects: Perform variable-temperature NMR to detect conformational exchange (e.g., chair flipping in cyclohexane ring).
  • X-ray Crystallography: Resolve ambiguities by growing single crystals (via slow evaporation in acetonitrile/ether) and analyzing unit cell parameters .
  • Tandem MS/MS: Compare fragmentation patterns with databases (mzCloud) to identify isobaric impurities .

Q. What strategies are effective for designing multi-component reactions involving this compound?

  • Methodological Answer: Leverage the compound’s bifunctional groups (amine and nitrile) in Ugi or Passerini reactions. Optimize solvent polarity (e.g., DMF or THF) and stoichiometry to favor imine/ketone intermediates. Use in situ FTIR or Raman spectroscopy to monitor reaction progress .

Safety and Handling Protocols

  • Basic: Always use nitrile gloves, lab coats, and fume hoods. Avoid skin/eye contact; rinse with water for 15 minutes if exposed .
  • Advanced: For large-scale synthesis, implement electrostatic discharge (ESD) controls and inert gas purging to mitigate explosion risks from nitrile groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.